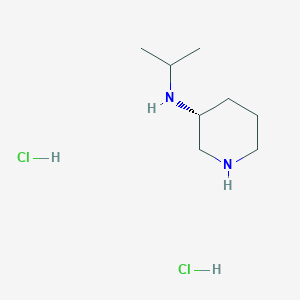(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride
CAS No.: 1286207-72-4
Cat. No.: VC6429557
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286207-72-4 |
|---|---|
| Molecular Formula | C8H20Cl2N2 |
| Molecular Weight | 215.16 |
| IUPAC Name | (3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | AOYQHHUODBDGKX-YCBDHFTFSA-N |
| SMILES | CC(C)NC1CCCNC1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (R)-N-(propan-2-yl)piperidin-3-amine dihydrochloride. Its molecular formula is C₈H₁₉N₂·2HCl, corresponding to a molecular weight of 221.36 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments .
Table 1: Key Identifiers of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1286207-72-4 | |
| Molecular Formula | C₈H₁₉N₂·2HCl | |
| Molecular Weight | 221.36 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 190–195 °C |
Stereochemical Configuration
The (R)-configuration at the piperidine 3-position is critical for its biological activity. This stereospecificity influences binding affinity to targets such as opioid receptors, as demonstrated in structurally related compounds . The dihydrochloride salt form further modulates physicochemical properties, including crystallinity and hygroscopicity .
Synthesis and Manufacturing
Table 2: Representative Synthesis Steps for Related Piperidine Derivatives
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Reductive Amination | Piperidin-3-amine, acetone, NaBH₄ | 75% | |
| 2 | DCC Coupling | NHS, DCC, isopropyl amine | 68% | |
| 3 | Salt Precipitation | HCl in ethanol | 90% |
Purification and Characterization
Purification typically involves recrystallization from ethanol or ethyl acetate . Characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and purity .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 195°C, necessitating storage at room temperature in airtight containers .
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.20–3.40 (m, 2H, piperidine H-2,6), 2.90–3.00 (m, 1H, isopropyl CH), 2.60–2.80 (m, 3H, piperidine H-3,4,5) .
-
IR (KBr): Peaks at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) .
Pharmacological Applications
Opioid Receptor Antagonism
Structural analogs, such as N-substituted-3,4-dimethylpiperidines, demonstrate potent opioid receptor antagonism . The (R)-configuration and isopropyl substitution in (R)-N-(propan-2-yl)piperidin-3-amine dihydrochloride suggest similar mechanistic potential, though direct studies are lacking.
Table 3: Bioactivity of Related Piperidine Derivatives
| Compound | μ-Opioid IC₅₀ (nM) | κ-Opioid IC₅₀ (nM) | Source |
|---|---|---|---|
| (R)-3-Methylpiperidine | 12.4 | 18.7 | |
| N-Phenylpropyl analog | 8.9 | 14.2 |
Enzyme Inhibition
Piperidine derivatives are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. The (R)-3-aminopiperidine scaffold in alogliptin intermediates underscores therapeutic relevance .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Kishida Chemical | 99% | 100 mg | $200–$300 |
| CymitQuimica | 98% | 1 g | Inquiry-based |
Research and Industrial Use
Primary applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume